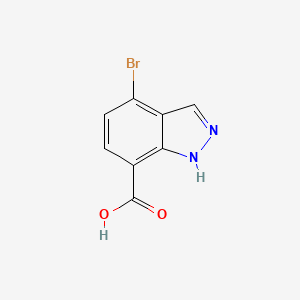![molecular formula C24H16ClF2N3O B2459117 3-(2-Chlorbenzyl)-8-Fluor-5-(3-Fluorbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-on CAS No. 1215628-30-0](/img/structure/B2459117.png)
3-(2-Chlorbenzyl)-8-Fluor-5-(3-Fluorbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C24H16ClF2N3O and its molecular weight is 435.86. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben Indolderivate auf ihr antivirales Potenzial untersucht. Zum Beispiel:
- Die Verbindung Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat zeigte eine inhibitorische Aktivität gegen das Influenzavirus A .
- 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-Carbonyl)Thiosemicarbazid-Derivate zeigten Wirksamkeit gegen das Coxsackie-B4-Virus .
- Zusätzlich wurden Indolyl- und Oxochromenylxanthenonderivate als Anti-HIV-1-Mittel untersucht .
Antivirale Aktivität
Zusammenfassend lässt sich sagen, dass dieses Indolderivat ein immenses Versprechen in verschiedenen Bereichen bietet, von antiviralen Anwendungen bis hin zu potenziellen Krebsbehandlungen. Forscher sollten seine vielseitigen biologischen Aktivitäten weiter erforschen, um neue therapeutische Möglichkeiten zu erschließen . 🌟
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(3-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c25-20-7-2-1-5-16(20)13-29-14-28-22-19-11-18(27)8-9-21(19)30(23(22)24(29)31)12-15-4-3-6-17(26)10-15/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRUDVYJXYGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

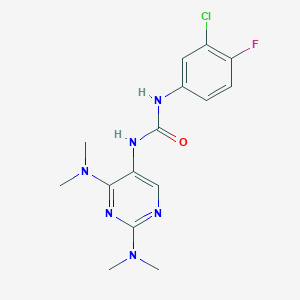
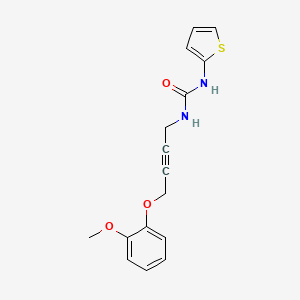

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2459038.png)
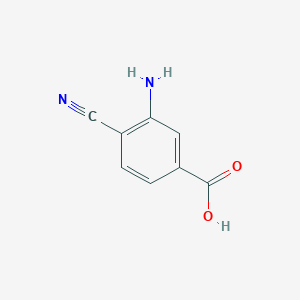
![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)
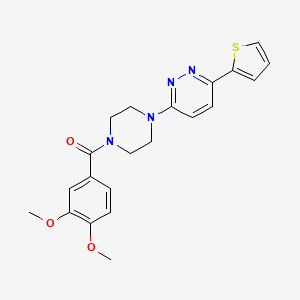
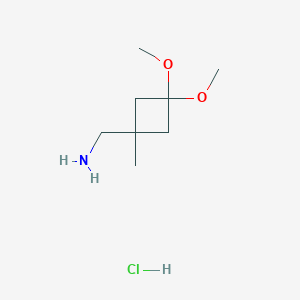
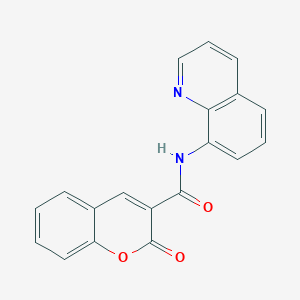
![5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2459052.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2459056.png)
